molecular formula C7H8ClNO2 B1378818 Benzo[d][1,3]dioxol-4-amine hydrochloride CAS No. 1461707-76-5

Benzo[d][1,3]dioxol-4-amine hydrochloride

Cat. No.: B1378818
CAS No.: 1461707-76-5
M. Wt: 173.6 g/mol
InChI Key: LAAASZBYAYVVNI-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-4-amine hydrochloride: is a chemical compound with the molecular formula C7H7NO2·HCl It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound containing a benzene ring fused with a dioxole ring

Biochemical Analysis

Biochemical Properties

Benzo[d][1,3]dioxol-4-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with auxin receptors, enhancing root growth in plants . The nature of these interactions often involves binding to specific active sites on the enzymes or receptors, leading to modulation of their activity.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to enhance auxin response reporter’s transcriptional activity, thereby promoting root growth in plants . This indicates its potential impact on cell signaling pathways and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as auxin receptors, and modulates their activity. This binding interaction can lead to enzyme inhibition or activation, resulting in changes in gene expression . The compound’s ability to enhance auxin response reporter’s transcriptional activity further highlights its role in gene regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting root growth in plants . At higher doses, it can lead to toxic or adverse effects. Understanding the threshold effects and toxicity levels is essential for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it undergoes metabolic transformations that can affect its activity and efficacy . These metabolic pathways are crucial for understanding how the compound is processed within the body and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its precise mechanism of action and potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for benzo[d][1,3]dioxol-4-amine hydrochloride typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzo[d][1,3]dioxol-4-amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where the amine group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives such as nitroso compounds.

    Reduction: Various amine derivatives.

    Substitution: Substituted benzo[d][1,3]dioxole compounds.

Comparison with Similar Compounds

    Benzo[d][1,3]dioxol-5-amine: Similar structure but with the amine group at a different position.

    Benzo[d][1,3]dioxol-6-amine: Another positional isomer with the amine group at the 6-position.

    Benzo[d][1,3]dioxole: The parent compound without the amine group.

Uniqueness: Benzo[d][1,3]dioxol-4-amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the amine group can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers .

Properties

IUPAC Name

1,3-benzodioxol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c8-5-2-1-3-6-7(5)10-4-9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAASZBYAYVVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-76-5
Record name 2H-1,3-benzodioxol-4-amine hydrochloride
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